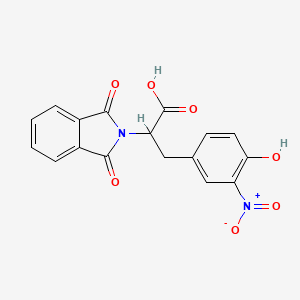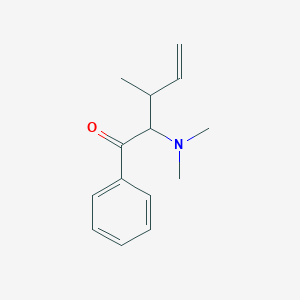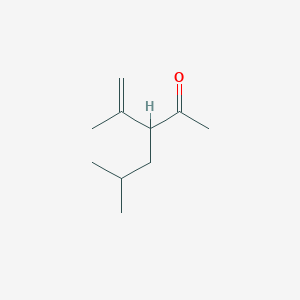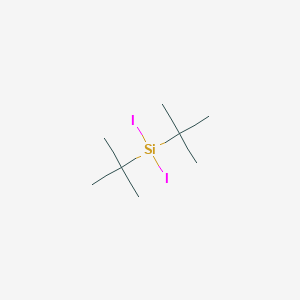
Di-tert-butyl(diiodo)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(diiodo)silane is an organosilicon compound with the molecular formula C8H18I2Si. It is characterized by the presence of two tert-butyl groups and two iodine atoms attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl(diiodo)silane can be synthesized through the reaction of di-tert-butylsilane with iodine. The reaction typically involves the use of a solvent such as hexane or toluene and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(diiodo)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides, alkoxides, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to di-tert-butylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Common reagents include sodium halides, alcohols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents are employed.
Major Products
Substitution: Products include di-tert-butyl(halosilane), di-tert-butyl(alkoxysilane), and di-tert-butyl(aminosilane).
Reduction: The major product is di-tert-butylsilane.
Oxidation: Products include di-tert-butylsilanol and di-tert-butylsiloxane.
Applications De Recherche Scientifique
Di-tert-butyl(diiodo)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying silicon-based interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which di-tert-butyl(diiodo)silane exerts its effects involves the reactivity of the silicon-iodine bonds. These bonds can undergo cleavage and substitution reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substituents introduced during the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butylsilane: Lacks the iodine atoms and is less reactive in substitution reactions.
Di-tert-butyl(dichloro)silane: Contains chlorine atoms instead of iodine, leading to different reactivity and applications.
Di-tert-butyl(dimethyl)silane: Contains methyl groups instead of iodine, resulting in different chemical properties and uses.
Uniqueness
Di-tert-butyl(diiodo)silane is unique due to the presence of iodine atoms, which confer distinct reactivity patterns compared to other di-tert-butylsilane derivatives. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous.
Propriétés
Numéro CAS |
75544-11-5 |
|---|---|
Formule moléculaire |
C8H18I2Si |
Poids moléculaire |
396.12 g/mol |
Nom IUPAC |
ditert-butyl(diiodo)silane |
InChI |
InChI=1S/C8H18I2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
Clé InChI |
VBAHTDAXXJGECL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


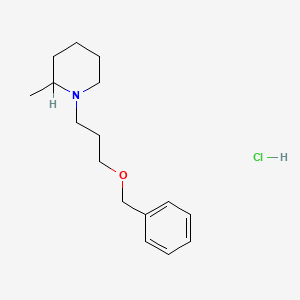

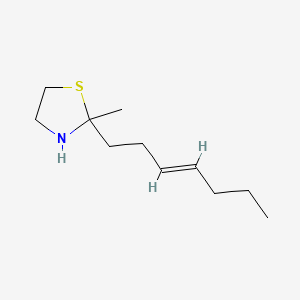
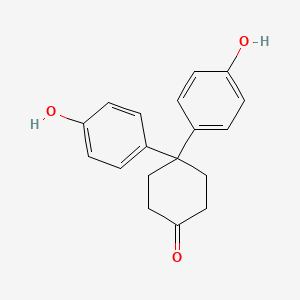
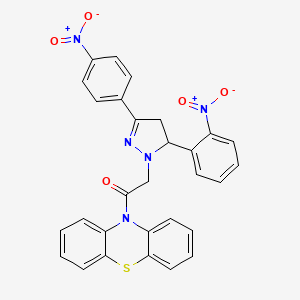
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
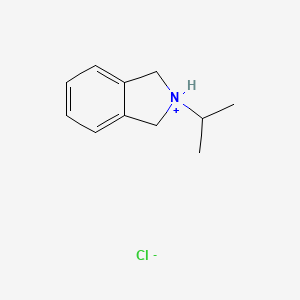
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)


